

Spectroscopic analysis of 4-Chloro-N-(4-chlorophenyl)benzamide

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Compound of Interest

Compound Name:	4-Chloro-N-(4-chlorophenyl)benzamide
CAS No.:	39193-06-1
Cat. No.:	B1595775

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An In-depth Technical Guide: Spectroscopic Analysis of **4-Chloro-N-(4-chlorophenyl)benzamide**

Introduction

4-Chloro-N-(4-chlorophenyl)benzamide (CAS No: not clearly defined for this specific isomer, though related benzanilides are well-documented) is a derivative of the benzanilide scaffold, a privileged structure in medicinal chemistry and materials science. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding their chemical behavior, which are critical steps in any research or drug development pipeline. The presence of two distinct chlorinated aromatic rings and a central amide linkage provides a rich landscape for spectroscopic investigation.

This technical guide offers a comprehensive, in-depth analysis of **4-Chloro-N-(4-chlorophenyl)benzamide** using core spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the focus extends beyond mere data presentation to the underlying

principles and the causality behind experimental choices, providing a robust framework for researchers. The protocols described are designed to be self-validating, ensuring a high degree of confidence in the analytical outcomes.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a compound begins with its fundamental properties. **4-Chloro-N-(4-chlorophenyl)benzamide** possesses the molecular formula $C_{13}H_9Cl_2NO$. The structure consists of a central benzamide core where the amide nitrogen is substituted with a 4-chlorophenyl group, and the benzoyl ring is also substituted with a chlorine atom at the 4-position.

Caption: Molecular Structure of **4-Chloro-N-(4-chlorophenyl)benzamide**.

Table 1: Physicochemical Properties



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| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, ethanol. |
General trends for benzanilides[1] |

Comprehensive Analytical Workflow

A multi-technique approach is essential for the rigorous characterization of a novel or synthesized compound. Each technique provides a unique piece of the structural puzzle, and

their combined data ensures an unambiguous assignment. The workflow below illustrates a logical progression from sample reception to final structural confirmation.



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Caption: Integrated workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy Analysis

Principle & Rationale

Infrared spectroscopy is a cornerstone technique for identifying functional groups. It measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The specific frequencies of absorbed radiation are characteristic of the bonds present in the molecule. For **4-Chloro-N-(4-chlorophenyl)benzamide**, IR is invaluable for confirming the presence of the key amide linkage (N-H and C=O bonds) and aromatic systems.

Experimental Protocol

- Sample Preparation (KBr Pellet Method):
 - Justification: The KBr pellet method is a robust, common technique for solid samples that avoids interference from solvent absorption bands, providing a clear spectrum of the analyte.

- Procedure:
 1. Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 2. Transfer the powder to a pellet-forming die.
 3. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.
 - Parameters:
 - Scan Range: 4000 – 400 cm^{-1} . This range covers the functional group region (4000-1500 cm^{-1}) and the fingerprint region (<1500 cm^{-1}).
 - Resolution: 4 cm^{-1} . This provides sufficient detail for distinguishing characteristic peaks without excessive noise.
 - Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
 - Validation: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO_2 and H_2O .

Data Interpretation

The IR spectrum provides clear evidence for the key structural features of the molecule. The presence of intermolecular N-H...O hydrogen bonds in the solid state, as is common for benzanilides, can lead to a broadening and shifting of the N-H and C=O stretching frequencies.

[2][3]

Table 2: Characteristic IR Absorption Bands



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| ~830 | C-H Out-of-plane Bend | 1,4-disubstituted ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle & Rationale

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (^1H NMR) and carbon atoms (^{13}C NMR) in a molecule. For this compound, NMR is essential to confirm the substitution patterns on both aromatic rings and the overall connectivity.

Experimental Protocol

- Sample Preparation:
 - Justification: The sample must be dissolved in a deuterated solvent to avoid large solvent signals that would obscure the analyte's peaks. Dimethyl sulfoxide- d_6 (DMSO- d_6) is an excellent choice due to its high dissolving power for many organic compounds and its ability to slow down the exchange of the amide proton, often resulting in a sharper N-H signal.
 - Procedure: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO- d_6 in a standard 5 mm NMR tube.

- Data Acquisition:
 - Instrument: 400 MHz (or higher) NMR Spectrometer.
 - Experiments: Standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectra.
 - Parameters:
 - Temperature: 298 K.
 - Reference: The residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm for ^1H , $\delta \approx 39.52$ ppm for ^{13}C) is used for chemical shift calibration.

^1H NMR Data Interpretation

The ^1H NMR spectrum is expected to show distinct signals for the amide proton and the aromatic protons on the two different rings. Due to the symmetry of the 1,4-disubstitution on both rings, the aromatic protons will appear as two sets of doublets (an AA'BB' system).

Table 3: Predicted ^1H NMR Spectral Data (in DMSO- d_6)



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| ~ 7.5 | Doublet | 2H | Protons meta to N-H | Less deshielded than ortho protons. |

^{13}C NMR Data Interpretation

The proton-decoupled ^{13}C NMR spectrum will confirm the carbon framework. Due to the molecular symmetry, only 7 distinct carbon signals are expected instead of 13.

Table 4: Predicted ^{13}C NMR Spectral Data (in DMSO- d_6)



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| ~122 | C-Cl (Aniline ring) | Quaternary carbon attached to chlorine. |

Mass Spectrometry (MS) Analysis

Principle & Rationale

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine ($^{35}\text{Cl}:^{37}\text{Cl} \approx 3:1$). The presence of two chlorine atoms in the molecule will produce a distinctive M^+ , $M+2$, and $M+4$ isotopic cluster, which is a definitive validation of the elemental composition.

Experimental Protocol

- Sample Introduction and Ionization (ESI Method):
 - Justification: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amides. It typically generates the protonated molecule $[M+H]^+$, allowing for clear determination of the molecular weight with minimal initial fragmentation.

- Procedure:
 1. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 2. Infuse the solution directly into the ESI source of the mass spectrometer.
- Data Acquisition:
 - Instrument: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
 - Mode: Positive ion mode.
 - Analysis:
 - Full Scan: Acquire a full scan spectrum to identify the protonated molecular ion cluster $[M+H]^+$.
 - Tandem MS (MS/MS): Isolate the $[M+H]^+$ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides insight into the molecular structure.

Data Interpretation

- Molecular Ion Cluster: The most critical observation will be the isotopic pattern for the $[M+H]^+$ ion.
 - $[M+H]^+$ (containing $2 \times {}^{35}\text{Cl}$): m/z 266
 - $[M+2+H]^+$ (containing $1 \times {}^{35}\text{Cl}$, $1 \times {}^{37}\text{Cl}$): m/z 268
 - $[M+4+H]^+$ (containing $2 \times {}^{37}\text{Cl}$): m/z 270
 - The expected intensity ratio of these peaks will be approximately 9:6:1, providing unequivocal proof of the presence of two chlorine atoms.
- Fragmentation Analysis: The MS/MS spectrum will reveal the molecule's weakest points. The amide bond is the most likely site of cleavage.



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Caption: Plausible fragmentation pathways for $[M+H]^+$ of the title compound.

Table 5: Major Expected Mass Fragments



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| 127 | $[C_6H_6ClN]^+$ | Protonated 4-chloroaniline |

Conclusion

The synergistic application of Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectrometry provides a comprehensive and definitive characterization of **4-Chloro-N-(4-chlorophenyl)benzamide**. IR confirms the essential functional groups, NMR elucidates the complete carbon-hydrogen framework and substitution pattern, and MS validates the molecular

weight and elemental composition through its unique isotopic signature and fragmentation patterns. This integrated spectroscopic approach constitutes a robust and self-validating methodology, indispensable for researchers and drug development professionals to ensure the identity, purity, and structural integrity of their compounds.

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